molecular formula C10H12O B086504 1-Methoxyindan CAS No. 1006-27-5

1-Methoxyindan

Cat. No.: B086504
CAS No.: 1006-27-5
M. Wt: 148.2 g/mol
InChI Key: OOXOWBLOFXAPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyindan (CAS 1006-27-5) is a bicyclic aromatic compound comprising an indan backbone (a fused benzene and cyclopentane ring) substituted with a methoxy group (-OCH₃) at the 1-position. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol.

Properties

CAS No.

1006-27-5

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H12O/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3

InChI Key

OOXOWBLOFXAPBK-UHFFFAOYSA-N

SMILES

COC1CCC2=CC=CC=C12

Canonical SMILES

COC1CCC2=CC=CC=C12

Other CAS No.

67952-67-4
1006-27-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural, functional, and safety data for 1-Methoxyindan and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Information
1-Methoxyindan 1006-27-5 C₁₀H₁₂O 148.20 Fragrance ingredient Limited toxicity data available
5-Methoxy-1-indanone 5111-70-6 C₁₀H₁₀O₂ 162.19 Cytotoxic potential; synthetic intermediate Requires protective equipment
7-Methoxyindan-1-one Not provided C₁₀H₁₀O₂ 162.19 Crystallographically characterized No specific toxicity data
5-Methoxyisoindolin-1-one 22246-66-8 C₉H₉NO₂ 163.17 Research applications (e.g., medicinal chemistry) Limited toxicity assessment
Key Observations:
  • Structural Variations: 1-Methoxyindan lacks a ketone group, distinguishing it from 5-Methoxy-1-indanone and 7-Methoxyindan-1-one, which feature a carbonyl group at the 1-position. This structural difference influences reactivity and applications. 5-Methoxyisoindolin-1-one incorporates a lactam (amide) ring, enabling hydrogen bonding and pharmacological relevance .
  • Indan acid derivatives (e.g., 6-methoxyindan-1-yl propionic acid) exhibit analgesic and anti-inflammatory activities, though these are functionalized with carboxylic acid chains rather than simple methoxy groups .
  • Synthetic Routes: 5-Methoxy-1-indanone is synthesized via Arndt-Eistert reactions from indan-1-acid precursors . 7-Methoxyindan-1-one has been structurally validated through single-crystal X-ray diffraction, confirming planar aromatic systems and methoxy group orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.